molecular formula C24H27N3O3 B12985164 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide

4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide

Cat. No.: B12985164
M. Wt: 405.5 g/mol
InChI Key: DAFDTRSWRWXFIR-UHFFFAOYSA-N
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Description

4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the hydroxybenzyl group. The final steps involve the coupling of the pyrrole derivative with the hydroxycyclohexylamine and the formation of the benzamide structure. Reaction conditions such as temperature, solvents, and catalysts are crucial for the success of each step.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzyl and hydroxycyclohexyl groups.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, make it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-aminobenzamide
  • 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzoic acid

Uniqueness

The uniqueness of 4-(2-(2-Hydroxybenzyl)-1H-pyrrol-1-yl)-2-(((1r,4r)-4-hydroxycyclohexyl)amino)benzamide lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-[2-[(2-hydroxyphenyl)methyl]pyrrol-1-yl]benzamide

InChI

InChI=1S/C24H27N3O3/c25-24(30)21-12-9-19(15-22(21)26-17-7-10-20(28)11-8-17)27-13-3-5-18(27)14-16-4-1-2-6-23(16)29/h1-6,9,12-13,15,17,20,26,28-29H,7-8,10-11,14H2,(H2,25,30)

InChI Key

DAFDTRSWRWXFIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=C(C=CC(=C2)N3C=CC=C3CC4=CC=CC=C4O)C(=O)N)O

Origin of Product

United States

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